

## Nystatin A2: A Comparative Analysis of Efficacy Against Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance poses a significant challenge to global health. This guide provides a comparative analysis of the efficacy of **Nystatin A2** against various resistant fungal strains, with a focus on quantitative data from in vitro studies. **Nystatin A2**, a polyene antifungal, remains a relevant therapeutic option, particularly in topical applications, due to its broad-spectrum activity and low incidence of resistance development.[1][2] This document aims to equip researchers and drug development professionals with the necessary data and methodologies to evaluate **Nystatin A2**'s potential in combating resistant fungal infections.

# Comparative Efficacy of Nystatin A2: In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of **Nystatin A2** against various fungal species, including strains resistant to other antifungal agents. The data is compiled from multiple studies employing standardized susceptibility testing methods.

Table 1: Nystatin A2 MIC Distribution against Candida Species



| Fungal<br>Species                                           | Resistance<br>Profile       | Nystatin A2<br>MIC Range<br>(μg/mL) | Nystatin A2<br>MIC50<br>(μg/mL) | Nystatin A2<br>MIC90<br>(μg/mL) | Reference |
|-------------------------------------------------------------|-----------------------------|-------------------------------------|---------------------------------|---------------------------------|-----------|
| Candida<br>albicans                                         | Fluconazole-<br>Susceptible | 0.042 (GM)                          | -                               | -                               | [3]       |
| Candida<br>albicans                                         | Fluconazole-<br>Resistant   | 0.06 (GM)                           | -                               | -                               | [3]       |
| Candida spp. (103 isolates)                                 | Mixed<br>Susceptibility     | 0.03 - >16                          | -                               | 2                               | [4]       |
| Candida<br>albicans                                         | -                           | 0.25 - 8                            | 4.1 (GM)                        | -                               | [5]       |
| Non-albicans<br>Candida                                     | -                           | 0.25 - 8                            | 5.45 (GM)                       | -                               | [5]       |
| Candida spp.                                                | Overall                     | -                                   | -                               | -                               | [2]       |
| (Lowest resistance rates observed among tested antifungals) |                             |                                     |                                 |                                 |           |

 $MIC_{50}$  and  $MIC_{90}$  represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. GM stands for Geometric Mean.

Table 2: Comparative Efficacy of **Nystatin A2** and Other Antifungals against Aspergillus Species



| Fungal<br>Species                                       | Antifungal<br>Agent | MIC Range<br>(μg/mL) | Geometric<br>Mean MIC<br>(µg/mL) | Reference |
|---------------------------------------------------------|---------------------|----------------------|----------------------------------|-----------|
| Aspergillus spp. (60 isolates)                          | Nystatin            | 2 - >16              | 9.51                             | [6]       |
| Liposomal<br>Nystatin                                   | 0.5 - 16            | 2.30                 | [6]                              |           |
| Amphotericin B                                          | -                   | 0.86                 | [6]                              | _         |
| Itraconazole                                            | 0.06 - >16          | 0.58                 | [6]                              |           |
| Aspergillus<br>terreus                                  | Nystatin            | -                    | -                                | [6]       |
| (Significantly less susceptible to all polyenes tested) |                     |                      |                                  |           |
| Candida spp.<br>(before<br>radiotherapy)                | Nystatin            | All sensitive        | -                                | [7]       |
| Voriconazole                                            | Some resistant      | -                    | [7]                              |           |
| Candida spp.<br>(after<br>radiotherapy)                 | Nystatin            | All sensitive        | -                                | [7]       |
| Voriconazole                                            | Some resistant      | -                    | [7]                              |           |

## **Experimental Protocols**

The in vitro susceptibility data presented in this guide are primarily based on standardized broth microdilution methods. The following are detailed summaries of the two most widely recognized protocols:



### Clinical and Laboratory Standards Institute (CLSI) M27-A4 Broth Microdilution Method for Yeasts

This method is a reference standard for antifungal susceptibility testing of yeasts.

- Medium: RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) buffer is the standard medium.
- Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in the test medium to a final inoculum concentration of 0.5 x 10<sup>3</sup> to 2.5 x 10<sup>3</sup> cells/mL.
- Antifungal Agent Preparation: Nystatin A2 and other antifungal agents are prepared in serial twofold dilutions in the test medium in 96-well microtiter plates.
- Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
- MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes
  a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes) compared
  to the growth in the control well (drug-free medium). The reading can be done visually or
  spectrophotometrically.

# European Committee on Antimicrobial Susceptibility Testing (EUCAST) Broth Microdilution Method for Yeasts

The EUCAST method is another widely accepted standard for antifungal susceptibility testing.

- Medium: RPMI-1640 medium supplemented with 2% glucose is the recommended medium.
- Inoculum Preparation: A standardized inoculum is prepared to a final concentration of 1-5 x
   10<sup>5</sup> CFU/mL in the test wells.
- Antifungal Agent Preparation: Serial dilutions of the antifungal agents are prepared in the microtiter plates.
- Incubation: Plates are incubated at 35-37°C for 24 hours.



 MIC Determination: The MIC endpoint is determined spectrophotometrically at 530 nm as the lowest concentration that shows a 50% reduction in turbidity compared to the growth control.
 For some drugs, including polyenes, a 90% inhibition endpoint may be used.

# Visualizing Mechanisms and Workflows Mechanism of Action and Resistance to Nystatin A2

**Nystatin A2**, like other polyene antifungals, targets ergosterol, a key component of the fungal cell membrane. Its binding to ergosterol leads to the formation of pores, disrupting membrane integrity and causing leakage of intracellular contents, ultimately leading to fungal cell death.[8] [9] Resistance to polyenes is primarily associated with alterations in the ergosterol biosynthesis pathway, leading to a reduced amount of or modified ergosterol in the cell membrane.[8][9][10] [11]



Click to download full resolution via product page

Ergosterol biosynthesis pathway and **Nystatin A2**'s mechanism of action and resistance.



# Experimental Workflow: Broth Microdilution Antifungal Susceptibility Testing

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent using the broth microdilution method.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Resistance profiles to antifungal agents in Candida albicans isolated from human oral cavities: systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro interactions of nystatin and micafungin combined with chlorhexidine against Candida albicans isolates PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Nystatin Compared with Those of Liposomal Nystatin, Amphotericin B, and Fluconazole against Clinical Candida Isolates PMC [pmc.ncbi.nlm.nih.gov]
- 5. Candida glabrata Antifungal Resistance and Virulence Factors, a Perfect Pathogenic Combination PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of In Vitro Activity of Liposomal Nystatin against Aspergillus Species with Those of Nystatin, Amphotericin B (AB) Deoxycholate, AB Colloidal Dispersion, Liposomal AB, AB Lipid Complex, and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation and comparison of antifungal effect of voriconazole with nystatin on candida species derived from neoplastic patients undergoing maxillofacial radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Nystatin A2: A Comparative Analysis of Efficacy Against Resistant Fungal Strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3329963#efficacy-of-nystatin-a2-against-resistant-fungal-strains]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com